2-Ethyl-9H-xanthen-9-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-ethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-2-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3 |
InChI Key |
BKXCPQYHXDPVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 9h Xanthen 9 One and Analogues
Classical and Contemporary Approaches to the 9H-Xanthen-9-one Core Synthesis
The construction of the dibenzo-γ-pyrone system, the core of xanthones, can be achieved through several key reactions. These methods typically involve the formation of a diaryl ether intermediate followed by a ring-closing reaction to form the central pyran ring.
The Friedel-Crafts reaction is a powerful tool for C-C bond formation and is widely employed in the synthesis of polycyclic aromatic systems, including xanthones. beilstein-journals.orgnih.gov Intramolecular Friedel-Crafts acylation or alkylation is a key step in many synthetic routes to the 9H-xanthen-9-one core. beilstein-journals.org
Typically, a 2-phenoxybenzoic acid derivative is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce an electrophilic aromatic substitution reaction. The carboxylic acid is converted into an acylium ion, which then attacks the adjacent aromatic ring, leading to the cyclization and formation of the tricyclic xanthone (B1684191) structure. An alternative approach involves the intramolecular hydroarylation of an olefin, where an alkene is activated by an acid catalyst to form a carbocation, which then undergoes cyclization. beilstein-journals.orgd-nb.info This method has been successfully used to synthesize various xanthene derivatives. d-nb.info
Key aspects of Friedel-Crafts cyclization include:
Catalysts: Strong Brønsted acids (H₂SO₄, PPA) or Lewis acids are commonly used.
Precursors: The reaction generally starts from 2-phenoxybenzoic acids or related diaryl ether intermediates.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion or a carbocation acts as the electrophile. beilstein-journals.org In some cases, the reaction is believed to proceed through a highly reactive o-quinone methide intermediate. beilstein-journals.orgd-nb.info
The efficiency of the cyclization can be influenced by the substituents on the aromatic rings. Electron-donating groups can activate the rings towards electrophilic attack, facilitating the reaction, while electron-withdrawing groups can have the opposite effect.
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction used to form C-O, C-N, and C-S bonds. wikipedia.orgnih.gov In the context of xanthone synthesis, it is primarily used to construct the diaryl ether linkage, which is the key precursor for the subsequent cyclization step. wikipedia.org The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgwikipedia.org
The general scheme for an Ullmann-type synthesis of a xanthone precursor involves:
Reactants: An ortho-halogenated benzoic acid (or its ester) and a phenol.
Catalyst: Traditionally, copper powder or copper salts (e.g., CuI, CuBr) are used. wikipedia.orgnih.gov Modern variations may use soluble copper complexes with specific ligands to improve efficiency and lower reaction temperatures. wikipedia.org
Conditions: The reaction often requires high temperatures (frequently above 200°C) and polar aprotic solvents. wikipedia.orgnih.gov
Once the 2-phenoxybenzoic acid intermediate is formed via the Ullmann condensation, it is then cyclized to the 9H-xanthen-9-one core, typically through the Friedel-Crafts acylation described previously. While effective, the classical Ullmann reaction's harsh conditions have led to the development of improved protocols with better functional group tolerance. nih.gov A more recent approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates, which proceeds through an aryne intermediate, to afford xanthones under milder conditions. nih.gov
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of xanthones, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. This has led to the development of novel methodologies, including ultrasound-assisted synthesis and catalyst-free or solvent-free approaches. mdpi.com
The use of ultrasound irradiation has emerged as a valuable green technique in organic synthesis. nih.gov Sonication can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures. researchgate.net
Several studies have reported the successful ultrasound-assisted synthesis of xanthenone derivatives. unito.itnih.gov For example, tetrahydrobenzo[a]xanthen-11-ones have been synthesized in high yields (83–96%) through a one-pot, three-component reaction of aldehydes, dimedone, and 2-naphthol under sonication at room temperature. nih.gov This method offers significant advantages, including short reaction times (10-15 minutes) and the use of environmentally benign solvents like ethanol-water mixtures. nih.gov
| Catalyst | Reactants | Solvent | Time | Yield (%) | Reference |
| CoFe₂O₄/OCMC/Cu(BDC) | Aldehyde, Dimedone, 2-Naphthol | Ethanol/Water | 10-15 min | 83-96 | nih.gov |
| ZrCl₄ | Aldehyde, Dimedone, 2-Naphthol | Ethanol | 70-82 min | 75-95 | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Aromatic Aldehyde, Dimedone, α-Naphthol | Solvent-free | 120 min | 85 | researchgate.net |
| NH₄H₂PO₄/SiO₂ | Aldehyde, β-Naphthol | Water | 40 min | 85-94 | unito.it |
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. mdpi.comscielo.org.mx Many syntheses of xanthene derivatives have been successfully performed under solvent-free conditions, often with the aid of a recyclable or heterogeneous catalyst. mdpi.comresearchgate.net
These reactions are typically carried out by heating a mixture of the reactants in the presence of a catalyst. The absence of a solvent often leads to higher reaction concentrations, which can accelerate reaction rates. One-pot, multicomponent reactions are particularly well-suited for solvent-free conditions and have been used to produce various benzoxanthenones in good to excellent yields. mdpi.com Advantages of this approach include high atom economy, simple methodology, and low E-factor (environmental factor) values. mdpi.comresearchgate.net
Several catalytic systems have been employed for solvent-free xanthenone synthesis, including:
Ferric chloride hexahydrate (FeCl₃·6H₂O) scielo.org.mx
Silica-supported boron trifluoride nanoparticles (BF₃-SiO₂ NPs) researchgate.net
Silica (B1680970) sulfuric acid (SSA) or Amberlyst-15
Dipyridine cobalt chloride researchgate.net
These methods provide cleaner reactions, simpler work-up procedures, and are often more cost-effective than traditional solvent-based syntheses. scielo.org.mx
| Catalyst System | Reaction Type | Conditions | Key Advantages | Reference |
| FeCl₃·6H₂O | Condensation of aldehyde and 2-naphthol | 90°C, Solvent-free | Inexpensive catalyst, high yields, clean reaction | scielo.org.mx |
| DABCO/Amberlyst-15 | One-pot condensation | 120°C, Solvent-free | Heterogeneous, recyclable catalyst, atom-economical | mdpi.com |
| Silica Sulfuric Acid | Three-component condensation | Solvent-free | Reusable heterogeneous catalyst, short reaction times | |
| None (Thermal) | Cyclocondensation | 120°C, Solvent-free | Avoids catalyst cost and contamination | researchgate.net |
Green Chemistry Principles in Xanthenone Synthesis
Targeted Synthesis of 2-Ethyl-9H-xanthen-9-one
While general methods for xanthone synthesis are well-documented, the targeted synthesis of a specifically substituted derivative like this compound requires careful selection of starting materials. Based on the classical synthetic strategies, a plausible and efficient route can be designed.
A logical approach would be a Friedel-Crafts cyclization of a 2-phenoxybenzoic acid precursor bearing an ethyl group at the appropriate position. The synthesis would proceed in two main steps:
Formation of the Diaryl Ether Intermediate: The key precursor, 2-(phenoxy)-5-ethylbenzoic acid, can be synthesized via an Ullmann condensation. This would involve the copper-catalyzed reaction of 2-chloro-5-ethylbenzoic acid with phenol. Alternatively, one could react 2-bromobenzoic acid with 4-ethylphenol. The choice of reactants determines the final position of the ethyl group. To achieve the 2-ethyl substitution on the final xanthone, the synthesis would start from 4-ethylsalicylic acid and an appropriate benzene (B151609) derivative.
Intramolecular Friedel-Crafts Cyclization: The resulting 2-(phenoxy)-5-ethylbenzoic acid would then be subjected to intramolecular cyclization. Treatment with a strong acid like concentrated sulfuric acid or polyphosphoric acid at an elevated temperature would induce electrophilic attack of the acylium ion onto the adjacent phenyl ring, yielding this compound.
A similar strategy is employed in the synthesis of the structurally related compound 2,4-Diethyl-9H-thioxanthen-9-one, where 1,3-diethylbenzene is reacted with 2,2'-dithiosalicylic acid in the presence of concentrated sulfuric acid and polyphosphate. chemicalbook.com This demonstrates the feasibility of using substituted precursors to introduce alkyl groups onto the final xanthone core via acid-catalyzed cyclization.
Precursor Selection and Rational Design for Ethyl Substitution
The rational design for synthesizing this compound primarily involves the selection of precursors that already contain the ethyl group at the desired position. Classical xanthone syntheses, such as the Grover, Shah, and Shah reaction, involve the condensation of a substituted salicylic acid with a suitable phenol. up.ptnih.gov To obtain a 2-ethyl substituent, a key precursor would be a 4-ethylphenol derivative reacting with a salicylic acid derivative, or alternatively, a salicylic acid derivative bearing an ethyl group at the 4-position.
Another widely used method is the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate. up.ptnih.gov In this approach, the benzophenone must be synthesized with an ethyl group on one of the phenyl rings in a position that will become the 2-position of the final xanthone. This requires careful planning of the initial Friedel-Crafts acylation that forms the benzophenone.
The choice of precursors is critical for the final product's structure. For instance, the reaction between a 4-substituted salicylate and an aryne precursor can yield a xanthone with a substituent at the 2-position. nih.gov By selecting a salicylate with an ethyl group at the 5-position (e.g., methyl 5-ethylsalicylate), one could theoretically direct the formation of the 2-ethylxanthone skeleton.
Table 1: Precursor Strategies for this compound Synthesis
| Synthetic Strategy | Precursor 1 (Phenolic Component) | Precursor 2 (Acidic/Aryl Component) | Key Intermediate |
| Grover, Shah, and Shah | 4-Ethylphenol | Salicylic acid | 2,2'-dihydroxy-4-ethylbenzophenone |
| Benzophenone Cyclization | Phenol | 4-Ethyl-2-hydroxybenzoic acid | 2,2'-dihydroxy-4'-ethylbenzophenone |
| Aryne Coupling-Cyclization | - | Methyl 5-ethylsalicylate & Aryne precursor | Diaryl ether or cyclized product |
Multi-Component Reactions (MCRs) for Xanthone Scaffolding
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular scaffolds like xanthones in a single step. mdpi.com These reactions are highly convergent, combining three or more starting materials to form the final product. mdpi.comsciforum.net
A notable MCR for xanthone synthesis involves the reaction of 3-carbonylchromones, isocyanides, and dienophiles. mdpi.comsciforum.net This process proceeds through a tandem [4+1]-[4+2] cycloaddition. sciforum.net The substitution pattern on the final xanthone is determined by the substituents on the initial chromone and dienophile. To synthesize a 2-ethyl substituted analogue, one would need to start with a 3-carbonylchromone that has an ethyl group at the 6-position. Upon cycloaddition and subsequent rearrangement, this would translate to the 2-position of the xanthone core. The flexibility of this method allows for the rapid generation of a diverse library of xanthone derivatives by varying the starting components. mdpi.com
Derivatization Strategies for Introducing Alkyl Moieties at the 2-Position
Introducing an alkyl group, such as ethyl, directly onto a pre-existing xanthone nucleus is typically achieved through electrophilic aromatic substitution, most commonly Friedel-Crafts reactions. sigmaaldrich.com The xanthone core is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. However, the reaction can proceed under appropriate catalytic conditions.
The regioselectivity of the Friedel-Crafts acylation or alkylation is directed by the existing functionalities on the xanthone ring. For an unsubstituted 9H-xanthen-9-one, electrophilic attack is predicted to occur at the 2, 4, 5, and 7 positions. The position-2 is one of the favored sites for substitution. To introduce an ethyl group, a two-step sequence is often preferred for better control:
Friedel-Crafts Acylation: The xanthone is reacted with an acyl halide (e.g., acetyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an acetyl group, primarily at the 2-position. sigmaaldrich.comnih.gov
Reduction: The resulting 2-acetyl-9H-xanthen-9-one is then reduced to the corresponding 2-ethyl derivative. Common reduction methods include the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.
This two-step approach avoids the potential for polyalkylation and carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. sigmaaldrich.com
Oxidation Pathways for Xanthene to Xanthenone Conversion
The conversion of a 9H-xanthene to a 9H-xanthen-9-one (xanthone) is a crucial oxidation step in many synthetic routes. This transformation targets the benzylic methylene (B1212753) bridge of the xanthene core. nih.govresearchgate.net A variety of oxidation methods have been developed, ranging from classical chemical oxidants to modern photocatalytic systems.
Chemical Oxidation: Traditional methods often employ strong oxidizing agents. However, milder and more selective methods are now preferred. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for this transformation. nih.gov
Photocatalytic Oxidation: A greener and more efficient approach involves visible-light photocatalysis. nih.gov This method utilizes a photocatalyst, such as riboflavin tetraacetate (a derivative of Vitamin B2), and molecular oxygen as the terminal oxidant. nih.govresearchgate.net The reaction proceeds under mild, neutral conditions, often at room temperature, and provides high to quantitative yields of the corresponding xanthone. nih.gov This metal-free approach is environmentally benign and avoids the use of harsh or toxic reagents. nih.govmdpi.com
Table 2: Comparison of Oxidation Methods for Xanthene to Xanthenone Conversion
| Method | Oxidant(s) | Catalyst | Conditions | Advantages |
| Chemical Oxidation | DDQ | - | Thermal | Selectivity |
| Photocatalytic Oxidation | Molecular Oxygen (O₂) | Riboflavin Tetraacetate | Visible Light, Room Temp. | High Yield, Green, Metal-Free |
| Metal-Catalyzed Oxidation | Oxygen (O₂) | Ruthenium or Iron complexes | Thermal/Photochemical | Effective but uses metals |
Synthesis of Related Xanthone Derivatives for Structure-Activity Relationship Studies
The synthesis of a variety of xanthone derivatives is essential for conducting structure-activity relationship (SAR) studies, which help in understanding how different functional groups and substitution patterns influence the biological activity of the molecule. nih.govmdpi.com
Synthesis via Xanthydrol Intermediates
Xanthydrols (9-hydroxy-9H-xanthenes) can serve as versatile intermediates in the synthesis of xanthone derivatives. These compounds can be generated and subsequently converted to other functionalized xanthenes. For instance, a gold-catalyzed bispropargylation of xanthones can proceed through a xanthydrol-like intermediate, leading to the formation of diastereoselective xanthene derivatives. researchgate.net While not a direct route to this compound, the functionalization at the 9-position via a xanthydrol intermediate allows for the introduction of diverse substituents, which can then be studied for their biological effects. The xanthydrol itself can be dehydrated to form a xanthenyl cation, which is a reactive electrophile capable of reacting with various nucleophiles to create a library of 9-substituted xanthenes. These can then be oxidized to the corresponding xanthones if required.
Regioselective Functionalization of the Xanthone Nucleus
Regioselective functionalization is key to building libraries of compounds for SAR studies. nih.gov The inherent reactivity of the xanthone nucleus dictates where substituents will be introduced. As mentioned, electrophilic substitutions tend to occur at positions 2 and 4 (and their equivalents 7 and 5).
Strategies to achieve regioselectivity include:
Use of Directing Groups: The presence of an activating group, such as a hydroxyl or methoxy (B1213986) group, can strongly direct incoming electrophiles to specific positions (ortho and para to the group). By starting with a strategically substituted xanthone, further functionalization can be precisely controlled.
Halogenation: Introducing a halogen, such as bromine, can provide a handle for further modification. For example, a 2-bromoxanthone can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents at the 2-position, thereby creating a diverse set of analogues for SAR studies.
Moore Rearrangement: A concise approach to synthesizing 1,4-dioxygenated xanthones utilizes the Moore rearrangement as a key step. The regioselectivity of the final cyclization step to form the xanthone can be influenced by the electronic and steric effects of substituents on the precursor molecule, allowing for controlled synthesis of specific isomers. nih.gov
These regioselective methods are invaluable for systematically modifying the xanthone scaffold and evaluating how each change impacts its biological profile. nih.gov
Advanced Coupling and Cyclization Reactions
Modern synthetic chemistry provides a powerful toolkit for the construction of complex heterocyclic systems like this compound. These advanced coupling and cyclization reactions often proceed with high efficiency and selectivity, enabling the formation of the core xanthen-9-one structure in a controlled manner.
One notable strategy involves the tandem coupling and cyclization of arynes and substituted benzoates . This method offers a general and efficient route to biologically significant xanthones under mild conditions. The reaction is believed to proceed through an intermolecular nucleophilic coupling of a benzoate with an in situ generated aryne, followed by an intramolecular electrophilic cyclization to form the xanthen-9-one ring system. This one-pot synthesis is advantageous as it avoids the isolation of intermediates and often results in good yields for a variety of substituted xanthones neliti.com.
Palladium-catalyzed carbonylative C-H activation represents another powerful approach. In this type of reaction, a diaryl ether substrate can be directly carbonylated to form the corresponding xanthen-9-one. This process involves the palladium-catalyzed activation of two C-H bonds and the insertion of a carbonyl group, often from carbon monoxide gas. Such methods are highly convergent and atom-economical. For instance, the ring closure of 2-iodo diaryl ethers in the presence of a palladium catalyst under a carbon monoxide atmosphere has been shown to produce a range of xanthone derivatives in moderate to good yields researchgate.net.
The classical intramolecular cyclization of 2-phenoxybenzoic acids remains a viable and often high-yielding method for xanthone synthesis. This acid-catalyzed cyclization can be promoted by various reagents, including sulfuric acid, to effect the closure of the central pyrone ring neliti.comijsr.net. While a more traditional approach, its simplicity and effectiveness make it a relevant strategy in the synthesis of the xanthen-9-one core.
Below is a data table summarizing various advanced coupling and cyclization reactions for the synthesis of xanthen-9-one analogues.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Tandem Coupling-Cyclization | Silylaryl triflates, Salicylates | CsF | THF | 65-90 | 58-83 | neliti.com |
| Palladium-Catalyzed Carbonylative C-H Activation | 2-Iodo diaryl ethers, CO | Pd(OAc)2, P(Cy)3 | DMSO | Not specified | Moderate to Good | researchgate.net |
| Intramolecular Cyclization | 2-Phenoxybenzoic acid | Sulfuric Acid | Not specified | Not specified | 86 | neliti.com |
| Electrocyclization and Oxidation | (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones | Not applicable (thermal) | Not specified | Not specified | Good | researchgate.net |
Introduction of Diverse Substituents for Molecular Modification
The functionalization of the xanthen-9-one nucleus is crucial for the development of analogues with tailored properties. Molecular modification can be achieved by introducing a wide array of substituents onto the aromatic rings of the scaffold.
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the late-stage modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, the cross-dehydrogenative coupling of 1,3-dihydroxy- and 1,3-dimethoxyxanthones with electron-deficient 1,2,4-triazines and quinazoline has been demonstrated. This reaction proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism, catalyzed by acids such as MsOH or TFA, with DDQ as an oxidant, to afford the coupled products in good yields researchgate.net.
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be effectively applied to the synthesis of substituted xanthen-9-ones nih.gov. Friedel-Crafts acylation, for example, can be used to introduce acyl groups onto the xanthen-9-one backbone. This can be achieved by reacting a substituted diphenyl ether with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride researchgate.netresearchgate.net. The resulting ketone can then serve as a handle for further synthetic transformations. It is important to note that in some cases, Friedel-Crafts reactions involving alkyl groups, such as isopropyl, can lead to migration of the alkyl group to different positions on the aromatic ring manchester.ac.uk.
The synthesis of 2-substituted xanthen-9-one derivatives has been reported, showcasing the introduction of various functional groups at the C-2 position. These modifications can include the introduction of alkyl, allyl, cinnamyl, and various amine-containing moieties, leading to a diverse library of compounds for biological evaluation nih.gov. While a direct synthesis of this compound is not explicitly detailed in the provided context, the synthesis of analogues such as 6-chloro-2-methyl-9H-xanthen-9-one highlights the feasibility of preparing C-2 alkylated derivatives nih.gov.
The following table provides examples of reactions used to introduce diverse substituents onto the xanthen-9-one scaffold.
| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Yield (%) | Ref. |
| Direct C-H Functionalization | 1,3-Dimethoxyxanthone, 1,2,4-Triazine | DDQ | MsOH or TFA | C-H coupled product | Good | researchgate.net |
| Friedel-Crafts Acylation | Diphenyl ether | Isophthaloyl chloride | AlCl3 | Poly(ether ketone) | Not specified | researchgate.net |
| Multi-step synthesis | 6-chloro-2-hydroxy-9H-xanthen-9-one | 1-bromo-3-chloropropane, amines | K2CO3, acetone | 2-(aminoalkoxy)-xanthen-9-ones | Not specified | nih.gov |
| Nucleophilic Aromatic Substitution | 1-hydroxy-9H-xanthen-9-one | Chloro-compounds | Not specified | Substituted xanthones | Not specified | researchgate.net |
Spectroscopic Characterization and Elucidation of 2 Ethyl 9h Xanthen 9 One Structure
Mass Spectrometry (MS) for Molecular Formula Determination.rsc.orgresearchgate.netemerypharma.com
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) analysis, provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comrsc.org This high precision allows for the unambiguous determination of the molecular formula. For 2-Ethyl-9H-xanthen-9-one (C₁₅H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.comemerypharma.comnih.govfiveable.mesamipubco.combldpharm.comhmdb.ca
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fiveable.me
The IR spectrum of this compound will show several characteristic absorption bands:
C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl group will be prominent, typically in the range of 1650-1700 cm⁻¹.
C-O-C Stretch : The aryl-ether linkage of the xanthene core will produce strong stretching vibrations in the fingerprint region, usually around 1200-1300 cm⁻¹.
Aromatic C=C Stretches : Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings. docbrown.info
Aromatic C-H Stretches : These will be observed as peaks just above 3000 cm⁻¹. docbrown.info
Aliphatic C-H Stretches : The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹. docbrown.info
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1650-1700 | Strong, Sharp |
| Aromatic C=C | ~1450-1600 | Medium to Strong, Sharp |
| C-O-C (Aryl Ether) | ~1200-1300 | Strong |
| Aromatic C-H | >3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
The UV-Vis spectrum of a molecule provides information about its electronic transitions, primarily those involving π-electrons and non-bonding (n) electrons within chromophoric parts of the structure. The core structure of this compound is the 9H-xanthen-9-one moiety, which constitutes the principal chromophore. This system comprises a dibenzo-γ-pyrone framework, characterized by a conjugated system of two benzene (B151609) rings and a carbonyl group (C=O).
The electronic spectrum of xanthone (B1684191) derivatives is dominated by absorptions arising from π→π* and n→π* transitions. The conjugated aromatic system and the carbonyl group are the primary sites for these electronic excitations. Typically, the UV-Vis spectra of xanthones display characteristic absorption bands in the range of 200–400 nm.
Studies on various xanthone derivatives confirm this pattern. For instance, a dimeric xanthone, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows strong absorption bands at λmax 262 nm and 322 nm, which are attributed to the extensive conjugated system within the molecule. mdpi.com The π→π* transitions, which are generally of high intensity, are responsible for these strong absorptions. The n→π* transition of the carbonyl group is also expected but is often much weaker and can be obscured by the more intense π→π* bands. The presence of substituents on the xanthone core, such as the ethyl group at the C-2 position in this compound, is expected to cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted parent compound, 9H-xanthen-9-one.
| Compound | λmax (nm) | Attributed Transition | Source |
|---|---|---|---|
| 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) | 262 | π→π | mdpi.com |
| 322 | π→π |
X-ray Crystallography for Solid-State Structural Confirmation
While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for the parent 9H-xanthen-9-one and numerous other substituted derivatives. These studies consistently show that the tricyclic xanthone core is nearly planar. For example, the structure of α-mangostin, a complex substituted xanthenone, reveals a three-ring system that is almost perfectly coplanar, with a root-mean-square deviation of only 0.0014 Å. researchgate.net Similarly, studies on 1,7-dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one also describe a planar three-ring skeleton. nih.gov
Crystal structure analysis of 3-isobutoxy-9H-xanthen-9-one, a compound with an alkyl ether substituent, provides a relevant model for understanding the solid-state structure of an alkyl-substituted xanthone. nih.gov The data confirms the planarity of the xanthone core and details the geometric parameters of the molecule. Based on these related structures, it can be inferred that this compound would also possess a largely planar dibenzo-γ-pyrone core with the ethyl group extending from this plane.
| Parameter | Value for 3-Isobutoxy-9H-xanthen-9-one |
|---|---|
| Chemical Formula | C17H16O3 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.072(3) |
| b (Å) | 7.7303(15) |
| c (Å) | 14.156(3) |
| β (°) | 116.79(3) |
| Volume (Å3) | 1372.4(5) |
| Z | 4 |
Chemical Reactivity and Transformation of 2 Ethyl 9h Xanthen 9 One
Reactivity of the Carbonyl Group (C=O)
The carbonyl group is a dominant site of reactivity in the 2-Ethyl-9H-xanthen-9-one molecule. The carbon-oxygen double bond is polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich. libretexts.org This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.orgmsu.rumasterorganicchemistry.com This fundamental reaction is known as nucleophilic addition. msu.rumasterorganicchemistry.comlibretexts.org
Key reactions involving the carbonyl group include:
Nucleophilic Addition: A wide array of nucleophiles can attack the carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide anion yields an alcohol. msu.rulibretexts.org For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.
Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol, forming 2-ethyl-9H-xanthen-9-ol (a xanthydrol). This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Deoxygenation: More rigorous reduction methods can completely remove the carbonyl oxygen to form a methylene (B1212753) (-CH₂-) group, converting the xanthone (B1684191) to the corresponding xanthene. Classic reactions for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using zinc amalgam and hydrochloric acid).
The reactivity of the carbonyl group is influenced by the electronic effects of the rest of the molecule. masterorganicchemistry.comstackexchange.com The electron-donating nature of the ether oxygen and the ethyl group can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple ketone like benzophenone.
Electrophilic Aromatic Substitution Reactions on the Xanthone Core
The two benzene (B151609) rings of the xanthone core are susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org The position of the incoming electrophile is directed by the existing substituents: the ethyl group (-CH₂CH₃), the heterocyclic ether oxygen (-O-), and the carbonyl group (C=O). chemistrytalk.orgorganicchemistrytutor.comwikipedia.org
Activating and Deactivating Effects:
Activating Groups: The ethyl group and the ether oxygen are electron-donating groups (EDGs). wikipedia.org They increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org
Deactivating Group: The carbonyl group is an electron-withdrawing group (EWG) and deactivates the aromatic rings, making them less reactive. chemistrytalk.orgorganicchemistrytutor.com
Directing Effects:
Ortho-, Para-Directors: The ethyl group and the ether oxygen direct incoming electrophiles to the positions ortho and para relative to them. organicchemistrytutor.comyoutube.com This is due to their ability to stabilize the carbocation intermediate (the sigma complex) through resonance and inductive effects.
Meta-Director: The carbonyl group directs incoming electrophiles to the meta position. organicchemistrytutor.com
| Ring | Position | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| Ring A | 1 | ortho to Ethyl, meta to Ether O | Favored |
| 3 | ortho to Ethyl, para to Ether O | Highly Favored | |
| 4 | para to Ethyl, ortho to Ether O | Favored (potential steric hindrance) | |
| - | Overall activated by Ethyl group and Ether Oxygen | ||
| Ring B | 5 | meta to Carbonyl, ortho to Ether O | Possible |
| 6 | para to Ether O, ortho to Carbonyl | Disfavored | |
| 7 | meta to Carbonyl | Possible | |
| 8 | ortho to Carbonyl | Disfavored |
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound.
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions on this compound are primarily centered on the carbonyl group.
Nucleophilic Addition: As detailed in section 4.1, the principal reaction of this type is the addition of a nucleophile to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This reaction is fundamental to the chemistry of aldehydes and ketones. libretexts.org The mechanism involves the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a second step to yield an alcohol. libretexts.org
Nucleophilic Aromatic Substitution: This type of reaction, where a nucleophile replaces a substituent on an aromatic ring, is generally not feasible for the unsubstituted xanthone core. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. Standard nucleophilic substitution mechanisms like Sₙ1 and Sₙ2 apply to substrates with sp³-hybridized carbons (like alkyl halides) and are not characteristic of the aromatic rings of the xanthone scaffold. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.comucsb.edu
Reductive and Oxidative Transformations
The xanthone scaffold can undergo both reduction and oxidation, although its inherent structure is already an oxidized form of xanthene.
Reductive Transformations:
Formation of Xanthenes: Complete reduction of the carbonyl group (deoxygenation) yields 2-ethyl-9H-xanthene. This can be accomplished via methods like the Wolff-Kishner or Clemmensen reductions.
Formation of Xanthydrols: Partial reduction of the carbonyl group produces the corresponding secondary alcohol, 2-ethyl-9H-xanthen-9-ol.
Bimolecular Reduction: Under certain conditions, such as with zinc and hydrochloric acid, substituted xanthones can undergo bimolecular reduction to form carbon-carbon double bonds between two units, yielding bixanthenylidene structures. nih.gov
| Reaction Type | Reagents (Example) | Product |
|---|---|---|
| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 2-Ethyl-9H-xanthene |
| Carbonyl Reduction | NaBH₄ | 2-Ethyl-9H-xanthen-9-ol |
| Bimolecular Reduction | Zn/HCl | (E/Z)-2,2'-diethyl-9,9'-bi(9H-xanthenylidene) |
Table 2: Summary of Reductive Transformations of this compound.
Oxidative Transformations:
The xanthone structure itself is often synthesized via the oxidation of precursors like xanthenes. mdpi.comorgsyn.org Further oxidation of the stable xanthone core is challenging and may require harsh conditions that could lead to the degradation of the aromatic system.
However, xanthone derivatives can participate in photooxygenation reactions. In the presence of a photosensitizer and light, a derivative of xanthone has been shown to undergo a [2+2] cycloaddition with singlet oxygen, leading to cleavage of a double bond and regeneration of the xanthone carbonyl group. nih.gov Xanthone derivatives can also induce oxidative stress in biological systems, highlighting their role in redox processes. nih.govnih.gov
Photochemical Behavior and Photoreactivity
Xanthones and their derivatives, like the closely related thioxanthones, are well-known for their photochemical properties and are often used as photosensitizers or photoinitiators. rsc.orgrsc.orgacs.org
Upon absorption of light, typically in the UV region, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.net This excited state is short-lived and can decay back to the ground state via fluorescence or, more importantly for its photoreactivity, it can undergo a process called intersystem crossing (ISC) to a long-lived triplet excited state (T₁). researchgate.netmdpi.com
The triplet state is essentially a diradical and is the primary species responsible for the photochemical reactions of xanthones. mdpi.comrsc.org The triplet state of xanthone has a strong transient absorption and can be quenched by various molecules. rsc.org Its decay is influenced by the solvent. acs.orgrsc.org The presence of an electron-donating group, such as the ethyl group at the 2-position, can influence the properties of the excited states. In analogous thioxanthones, electron-donor groups at position 2 have been shown to decrease the reactivity of the triplet state towards certain substrates like amines and alkenes. rsc.org The triplet state can be deactivated through several pathways, including phosphorescence, energy transfer, or chemical reactions such as electron or hydrogen atom abstraction. researchgate.netmdpi.com
One of the most significant roles of the triplet excited state of xanthone is as an energy donor in photosensitization processes. rsc.orgnih.gov In this mechanism, the excited xanthone (the sensitizer) does not react directly but transfers its triplet energy to a second molecule (the acceptor).
This energy transfer promotes the acceptor to its own excited state, which can then undergo a chemical reaction that would not be possible by direct light absorption. rsc.org This process is highly valuable in organic synthesis, enabling reactions like [2+2] cycloadditions. acs.org The efficiency of the energy transfer depends on the triplet energy of the sensitizer (B1316253) being higher than that of the acceptor. Thioxanthone, a close analogue, is known to participate in chemical transformations through energy transfer. rsc.org The process can occur via different mechanisms, with the Dexter (electron exchange) and Förster (dipole-dipole) mechanisms being the most common.
Hydrogen and Electron Transfer Processes
Hydrogen and electron transfer are fundamental processes that dictate the course of many chemical reactions involving this compound, particularly in its electronically excited states.
Upon absorption of light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive species in hydrogen and electron transfer reactions. The reactivity of the excited ketone is largely attributed to the half-filled n-orbital on the carbonyl oxygen, which exhibits radical-like character.
Hydrogen Abstraction: In the presence of suitable hydrogen donors, the excited triplet state of this compound can abstract a hydrogen atom. This process is typical for ketones with a lowest triplet state of n,π* character. The reaction proceeds via the interaction of the half-filled n-orbital of the carbonyl oxygen with a C-H σ-bond of the donor molecule, leading to the formation of a ketyl radical and a radical from the donor species. The efficiency of this process is dependent on the bond dissociation energy of the hydrogen donor and the triplet energy of the xanthone.
Electron Transfer: Electron transfer processes are also crucial in the reactivity of this compound. Theoretical studies on similar xanthone structures, such as those found in mangosteen, indicate that the viability of single electron transfer (SET) is a key aspect of their antioxidant properties. While neutral xanthones may undergo endergonic (thermodynamically unfavorable) electron transfer with certain radicals, their deprotonated forms are significantly more reactive. rsc.org This suggests that the local environment and pH can play a critical role in the electron-donating capacity of this compound. The ethyl group at the 2-position, being an electron-donating group, is expected to slightly increase the electron density of the aromatic system, potentially influencing its ionization potential and reactivity in electron transfer reactions.
The interplay between hydrogen and electron transfer can be complex. In some cases, what appears to be a hydrogen atom transfer may in fact be a proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. The specific mechanism is often influenced by the solvent polarity and the nature of the reactants.
Photoionization and Radical Cation Generation
Photoionization is a process where a molecule absorbs enough energy from light to eject an electron, resulting in the formation of a radical cation. This high-energy process is typically induced by high-energy photons, such as those from a laser.
The generation of a radical cation from this compound can be anticipated based on studies of analogous compounds. For instance, laser flash photolysis of 2,3-dimethoxy-9H-xanthen-9-one has been shown to lead to its photoionization and the formation of the corresponding radical cation. researchtrends.net This process is often carried out in a polar solvent mixture, such as acetonitrile (B52724) and water, which helps to stabilize the resulting charged species. researchtrends.net
Upon photoionization, this compound would form a radical cation with the positive charge and the unpaired electron delocalized over the aromatic system. The ethyl group at the 2-position, due to its electron-donating nature, would be expected to stabilize the resulting radical cation, potentially lowering the ionization potential compared to the unsubstituted xanthone.
The generated radical cation of this compound is a highly reactive intermediate. Its chemical fate can include reactions with nucleophiles, deprotonation, or dimerization. The specific reaction pathway will depend on the reaction conditions, including the solvent and the presence of other reactive species.
Below is a table summarizing the expected photochemical properties leading to radical cation generation, based on the analogous compound 2,3-dimethoxy-9H-xanthen-9-one. researchtrends.net
| Property | Expected Value for this compound | Basis of Extrapolation |
| Excitation Wavelength for Photoionization | ~266 nm | Based on the photolysis of 2,3-dimethoxy-9H-xanthen-9-one. researchtrends.net |
| Radical Cation Absorption Maxima | Expected in the UV-Vis region, with a sharp peak and a broad band. | By analogy with the radical cation of 2,3-dimethoxy-9H-xanthen-9-one, which has absorption maxima around 390 nm and a broad band in the 500-650 nm region. researchtrends.net |
| Radical Cation Lifetime | Microseconds | The lifetime of the radical cation of 2,3-dimethoxy-9H-xanthen-9-one was found to be 18.7 µs in an acetonitrile/water mixture. researchtrends.net |
Thermal Stability and Degradation Pathways
The xanthone core is a rigid, conjugated aromatic system, which generally imparts high thermal stability. The C-C and C-O bonds within the aromatic rings and the ether linkage are strong and require significant energy to break. The carbonyl group is also relatively stable.
Degradation of this compound at elevated temperatures would likely proceed through radical mechanisms. The weakest bonds in the molecule are likely the C-C and C-H bonds of the ethyl substituent. Therefore, initial degradation pathways could involve the homolytic cleavage of the C-C bond in the ethyl group to form an ethyl radical and a xanthenonyl radical, or the abstraction of a hydrogen atom from the ethyl group.
Possible initial degradation steps include:
Benzylic C-H bond cleavage: The C-H bonds on the methylene group of the ethyl substituent are benzylic-like and thus weaker than other C-H bonds. Their cleavage would lead to a resonance-stabilized radical.
C-C bond cleavage of the ethyl group: Scission of the bond between the aromatic ring and the ethyl group would generate a 2-xanthenonyl radical and an ethyl radical.
Ring-opening reactions: At very high temperatures, the stability of the aromatic system could be overcome, leading to ring-opening reactions, although this would require significantly more energy.
The subsequent reactions of the initially formed radicals would lead to a complex mixture of degradation products. These could include smaller volatile molecules and larger polymeric materials. The presence of oxygen would significantly alter the degradation pathways, leading to oxidative degradation products.
The following table outlines the potential thermal degradation characteristics of this compound based on general chemical principles.
| Parameter | Expected Behavior | Rationale |
| Decomposition Temperature | High | The high stability of the aromatic xanthone core suggests a high decomposition temperature. |
| Primary Degradation Site | Ethyl substituent | The C-H and C-C bonds of the ethyl group are generally weaker than the bonds within the aromatic core. |
| Initial Degradation Products | Radicals (e.g., ethyl radical, xanthenonyl radical) | Homolytic bond cleavage is a common initial step in the thermal degradation of organic molecules. |
| Final Degradation Products | Complex mixture of smaller molecules and char | Radical reactions can lead to a variety of fragmentation and polymerization products. |
It is important to note that these are predicted pathways, and experimental studies would be necessary to fully elucidate the thermal degradation mechanism and products of this compound.
Theoretical and Computational Investigations of 2 Ethyl 9h Xanthen 9 One
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to determining the electronic structure and stable molecular conformations of organic molecules. For the xanthone (B1684191) scaffold, these calculations reveal a planar tricyclic system. The introduction of an ethyl group at the 2-position is not expected to significantly alter the planarity of the core xanthene structure.
Theoretical investigations on related xanthone derivatives, such as 2-methylxanthen-9-one, have been performed using methods like the B3LYP functional with a 6-31G(d,p) basis set. nih.gov These calculations typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. For 2-Ethyl-9H-xanthen-9-one, it is anticipated that the ethyl group would adopt a low-energy conformation, likely with the C-C bond lying in or slightly out of the plane of the aromatic ring to minimize steric hindrance. The electronic structure is characterized by a network of π-orbitals across the aromatic rings and the pyrone system, which is crucial for its electronic and photophysical properties.
Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to predict various properties, including spectroscopic data and reaction pathways. DFT calculations have been successfully applied to various xanthone derivatives to understand their frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and to interpret experimental spectra like FT-IR and NMR. nih.gov
For instance, in a study on 2-methylxanthen-9-one, DFT calculations were used to analyze the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transitions. nih.gov Similar calculations for this compound would allow for the prediction of its electronic absorption spectra and provide insights into its reactivity. The MEP maps generated through DFT can identify the electrophilic and nucleophilic sites, offering clues about how the molecule might interact with other chemical species. These studies can also help in elucidating reaction mechanisms, for example, by modeling the transition states of potential chemical transformations.
Table 1: Predicted Spectroscopic Data Points for Xanthone Derivatives from DFT Studies Note: This table is illustrative and based on typical findings for xanthone derivatives. Specific values for this compound would require dedicated calculations.
| Spectroscopic Data | Predicted Information | Relevance |
|---|---|---|
| FT-IR | Vibrational frequencies for C=O, C-O-C, and C-H bonds | Confirms functional groups and structural integrity |
| ¹H and ¹³C NMR | Chemical shifts for protons and carbons | Elucidates the chemical environment of each atom |
| UV-Vis | Electronic transition energies (λmax) | Provides information on conjugation and electronic properties |
Molecular Dynamics Simulations for Conformational Analysis
An MD simulation of this compound in a solvent environment would reveal the rotational freedom of the ethyl group and any subtle puckering or flexing of the xanthene ring system. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. Conformational analysis from MD simulations can identify the most populated low-energy conformations, which are likely to be the bioactive ones.
In Silico Target Prediction and Molecular Docking Studies
Computational techniques are extensively used to predict the biological targets of small molecules and to study their binding interactions. Xanthone derivatives have been the subject of numerous in silico studies to explore their potential as inhibitors of various enzymes, including kinases. frontiersin.orgnih.govresearchgate.net
Molecular docking simulations place a ligand into the binding site of a protein to predict its binding mode and affinity. The interactions between the ligand and protein are then analyzed. For a molecule like this compound, key interactions would likely involve:
Hydrogen Bonding: The carbonyl oxygen of the xanthenone core is a potential hydrogen bond acceptor.
π-π Stacking: The planar aromatic system of the xanthene core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.
Hydrophobic Interactions: The ethyl group and the benzene (B151609) rings can form hydrophobic interactions with nonpolar residues.
Studies on other xanthone derivatives have shown that these interactions are crucial for their biological activity. nih.gov
Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand for a protein. While these scores are approximations, they are useful for ranking potential inhibitors. A study on 1-ethyl-3-fluoro-9H-xanthen-9-one as a potential inhibitor of monoamine oxidase (MAO-A) demonstrated the utility of docking in predicting binding affinity. yu.edu.jo Similar studies for this compound against various targets would be necessary to predict its binding modes and potential efficacy.
Table 2: Illustrative Docking Results for a Generic Xanthone Derivative against a Kinase Target Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding interaction. |
| Interacting Residues | Val25, Ala42, Lys65, Leu88, Phe150 | Identifies the key amino acids in the binding pocket. |
| Interaction Types | 1 Hydrogen Bond (with Lys65), Multiple Hydrophobic and π-π Stacking Interactions | Details the nature of the binding. |
Recent computational studies on novel xanthone derivatives have focused on identifying their potential kinase targets. frontiersin.orgnih.govresearchgate.net These analyses predict that xanthones may interact with a range of kinases, including Haspin, WEE2, and PIM3. frontiersin.orgresearchgate.net Furthermore, network analysis can identify hub genes, such as mitogen-activated protein kinase 1 (MAPK1), which may be central to the compound's mechanism of action. frontiersin.orgresearchgate.net Given its structural similarity to other bioactive xanthones, it is plausible that this compound could also exhibit inhibitory activity against certain kinases, a hypothesis that warrants investigation through dedicated in silico and subsequent in vitro studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of this compound, QSAR studies are instrumental in designing novel analogues with potentially enhanced therapeutic effects. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, a substantial body of work on the broader class of xanthone derivatives provides a solid foundation for such investigations. These studies highlight the key structural features and physicochemical properties that govern the biological activities of the xanthone scaffold, offering valuable insights for the rational design of new derivatives.
The general principle of QSAR involves developing a regression model that links molecular descriptors of a set of compounds to their experimentally determined biological activities. nih.gov These descriptors can be categorized into several types, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, shape indices), hydrophobic (e.g., logP), and topological, among others. Once a statistically robust QSAR model is established, it can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov
Several QSAR studies have been successfully applied to various series of xanthone derivatives to elucidate the structural requirements for different biological activities, such as anticancer, antimalarial, and anti-tuberculosis effects. nih.govsemanticscholar.orgresearchgate.net These studies provide a framework for understanding how modifications to the xanthone core, including the introduction of an ethyl group at the 2-position, could influence biological outcomes.
Anticancer Activity:
A QSAR study on a series of xanthone derivatives against human cancer cell lines identified several key descriptors that correlate with their cytotoxic activity. nih.gov The best-fit QSAR equation developed in one such study is:
log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115 nih.gov
This equation indicates that the net atomic charges at positions C1, C2, and C3 of the xanthone ring, along with the dipole moment (µ) and the logarithm of the partition coefficient (logP), are significant contributors to the anticancer activity. nih.gov The negative coefficients for the atomic charges suggest that a decrease in electron density at these positions could enhance activity. The positive coefficients for dipole moment and logP imply that increased polarity and hydrophobicity are favorable for cytotoxicity. nih.gov
Another study focusing on hydroxy xanthone derivatives against oral human epidermoid carcinoma (KB) cancer cells yielded the following QSAR model:
Log IC₅₀ = –9.132 qC1 + 28.853 qC5 + 2.456 qC6 - 7.375 qC10 - 5.112 qC11 + 3.900 innovareacademics.in
This model highlights the importance of the atomic net charges at positions C1, C5, C6, C10, and C11 in determining the anticancer potency. innovareacademics.in
The following interactive table presents a set of xanthone derivatives and their experimental anticancer activities that were used to build a QSAR model.
| Compound | Structure | Experimental IC₅₀ (µM) |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | 20.0 (against KB cells) | |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | 35.0 (against KB cells) | |
| Haloxanthone Derivative 1 | Varies (HepG2 & MCF-7) | |
| Haloxanthone Derivative 2 | Varies (HepG2 & MCF-7) |
Data sourced from multiple studies on xanthone derivatives. The specific IC₅₀ values for the haloxanthone derivatives are dependent on the specific halogen and its position.
Antimalarial Activity:
QSAR analysis has also been a valuable tool in the design of novel antimalarial agents based on the xanthone scaffold. semanticscholar.org A study on prenylated xanthone derivatives resulted in the following QSAR equation:
Log pIC₅₀ = 2.997 - 29.256 (qO8) - 138.234 (qC9) - 6.882 (qC12) - 107.836 (qC14) + 48.764 (qO15) semanticscholar.org
This model indicates that the atomic charges on the oxygen at position 8 (qO8), the carbon at position 9 (qC9), the carbon at position 12 (qC12), the carbon at position 14 (qC14), and the oxygen at position 15 (qO15) are crucial for antimalarial activity. semanticscholar.org Based on this model, novel hydroxy-substituted xanthones were designed and synthesized, showing high potency. semanticscholar.org
The table below shows examples of xanthone derivatives and their antimalarial activity.
| Compound | Structure | Experimental IC₅₀ (µM) |
| 3,6-dihydroxy-9H-xanthen-9-one | 0.71 | |
| 3,4,6-trihydroxy-9H-xanthen-9-one | 0.11 | |
| Prenylated Xanthone Derivative 1 | Varies | |
| Prenylated Xanthone Derivative 2 | Varies |
Data sourced from a QSAR study on xanthone derivatives as antimalarial agents. The IC₅₀ values for prenylated derivatives depend on the specific prenyl group and its location. semanticscholar.org
Anti-tuberculosis Activity:
In the search for new anti-tuberculosis drugs, QSAR has been employed to guide the design of xanthone derivatives. researchgate.netnih.gov A QSAR model was developed based on the activity of xanthones against Mycobacterium tuberculosis, yielding the equation:
Log IC₅₀ = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 researchgate.netnih.gov
This model suggests that the atomic charges at positions C1, C4, and C9 of the xanthone scaffold are key determinants of anti-tuberculosis activity. researchgate.netnih.gov The positive coefficients indicate that an increase in the net atomic charge at these positions could lead to enhanced inhibitory activity. This model was subsequently used to predict the activity of newly designed xanthone derivatives with amide, sulfoxide, and carboxylate substitutions. researchgate.netnih.gov
Below is a data table of designed xanthone derivatives and their predicted anti-tuberculosis activity based on a QSAR model.
| Designed Compound | Predicted MIC (µM) |
| 3,6-dihydroxy-N,N-dimethyl-9-oxo-9H-xanthene-2-carboxamide | 1.5 |
| 3,6-dihydroxy-9-oxo-9H-xanthene-2-carboxamide | 1.21 |
| 3,6-dihydroxy-9-oxo-9H-xanthene-2-sulfonic acid | 1.22 x 10⁻⁸ |
| 3,6-dihydroxy-9-oxo-9H-xanthene-2-sulfonamide | 2.27 x 10⁻⁸ |
These values are predicted based on the developed QSAR model and highlight the potential for designing highly potent anti-tuberculosis agents. researchgate.net
By leveraging the insights gained from these and other QSAR studies on the xanthone scaffold, researchers can make informed decisions in the design of novel analogues of this compound. The ethyl group at the 2-position will undoubtedly influence the electronic and steric properties of the molecule, and its impact on a specific biological activity can be predicted and optimized using a well-validated QSAR model.
Investigation of Biological Activities and Mechanisms of 2 Ethyl 9h Xanthen 9 One Derivatives
General Overview of Xanthone (B1684191) Biological Activity Spectrum
Xanthones as a chemical class are recognized for a wide array of pharmacological effects. Their core structure, a dibenzo-γ-pyrone scaffold, allows for numerous substitutions, leading to a diversity of biological functions. These activities are highly dependent on the specific arrangement of functional groups on the xanthone nucleus.
While many xanthone derivatives have demonstrated antimicrobial properties, no studies were found that specifically investigated the antibacterial, antifungal, or antimycobacterial activities of 2-Ethyl-9H-xanthen-9-one or its derivatives. The mechanisms of antimicrobial action for other xanthones often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.
The antioxidant properties of xanthones are well-documented and are typically attributed to the presence and arrangement of hydroxyl and other electron-donating groups on the aromatic rings, which enable them to scavenge free radicals. There is no available research to confirm or detail the antioxidant activity mechanisms of this compound.
Many xanthones exhibit anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. However, the anti-inflammatory potential and the specific mechanisms of this compound and its derivatives have not been reported in the scientific literature.
The anticancer activities of numerous xanthone compounds have been a significant area of research. These activities are often mediated through complex mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
A common mechanism for the anticancer effect of certain xanthones is the induction of apoptosis through the activation of caspases, which are key enzymes in the apoptotic cascade. There is currently no scientific evidence to suggest that this compound or its derivatives induce apoptosis via caspase activation.
Protein kinases are critical regulators of cellular processes, and their inhibition is a key strategy in cancer therapy. Some xanthone derivatives have been identified as inhibitors of specific protein kinases. However, there are no studies available that have assessed the protein kinase inhibitory activity of this compound.
Anticancer Activity Mechanisms
Topoisomerase Inhibition
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing a vital role in processes like replication, transcription, and DNA repair. nu.edu.om These enzymes are well-established targets for anticancer drugs. phcogrev.com Xanthone derivatives have been identified as potent inhibitors of topoisomerase IIα (topo IIα), an enzyme critical for cell proliferation. researchgate.net
Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex and lead to DNA double-strand breaks, many xanthone derivatives function as catalytic inhibitors. nih.gov These inhibitors interfere with the enzyme's catalytic cycle, for instance, by competing with ATP at the N-terminal ATPase domain, without causing significant DNA damage, which is a desirable trait for reducing genotoxicity and potential secondary malignancies. nih.govnih.gov
Research into the structure-activity relationship of xanthone derivatives has provided insights into the structural requirements for potent topo IIα inhibition. For example, studies on C1-O-substituted-3-(3-butylamino-2-hydroxy-propoxy)-xanthen-9-one compounds revealed that specific substitutions significantly enhance inhibitory activity. nih.gov Molecular docking studies have further elucidated the binding modes, showing that these compounds can interact with the topo II-DNA complex through hydrogen bonds and π-stacking interactions. researchgate.net
| Compound | Concentration (μM) | % Inhibition of Topo IIα | Reference |
|---|---|---|---|
| 3-(3-butylamino-2-hydroxypropoxy)-1-(4-chlorophenethoxy)-9H-xanthen-9-one (Compound 37) | 100 | 94.4 | nih.gov |
| 3-(3-butylamino-2-hydroxypropoxy)-1-(4-chlorophenethoxy)-9H-xanthen-9-one (Compound 37) | 20 | 23.0 | nih.gov |
| 3-(3-butylamino-2-hydroxypropoxy)-1-hydroxy-xanthen-9-one with n=4 alkylamine chain (Compound 4) | 10 | Strongest inhibitory activity among tested compounds | nih.gov |
Aromatase Enzyme Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens. nih.gov In post-menopausal women, where estrogen-dependent breast cancers are prevalent, aromatase in peripheral tissues is the primary source of estrogen. nih.gov Therefore, inhibiting aromatase is a key therapeutic strategy for treating hormone-receptor-positive breast cancer. nih.govnih.gov
The xanthone scaffold has been identified as a promising framework for developing aromatase inhibitors. mdpi.com The anticancer activity of certain xanthone derivatives is attributed, in part, to their ability to inhibit the aromatase enzyme, thereby reducing the growth of breast cancer cells. mdpi.com While many natural and synthetic compounds are being investigated for this property, the specific inhibitory potential of this compound derivatives against aromatase is an area of ongoing research. The mechanism typically involves the compound binding to the active site of the enzyme, preventing the natural substrate, androstenedione, from being converted to estrone. nih.gov
RNA Binding and DNA Cross-linking
The interaction of small molecules with nucleic acids is a fundamental mechanism for many anticancer agents. Besides targeting enzymes like topoisomerases, xanthone derivatives have been shown to exert their biological effects through direct interactions with DNA and RNA. mdpi.com
DNA cross-linking involves the formation of covalent bonds between two nucleotide bases, which can be either on the same strand (intrastrand) or on opposite strands (interstrand). This damage can block DNA replication and transcription, ultimately leading to cell death. nih.gov While this is a known mechanism for some anticancer agents, specific studies detailing the DNA cross-linking capabilities of this compound derivatives are not extensively documented.
Similarly, RNA binding presents another avenue for therapeutic intervention. RNA molecules, with their complex secondary and tertiary structures, offer diverse targets for small molecules. nih.gov Binding to specific RNA structures can disrupt processes like translation, splicing, and microRNA regulation. The planar aromatic structure of the xanthone core is suitable for intercalation or groove binding with nucleic acid structures. Further investigation is required to characterize the specific RNA binding profiles and cross-linking potential of this compound derivatives.
G-Quadruplex Binding and Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC, making them attractive targets for cancer therapy. nih.govacs.org Stabilization of G4 structures by small molecules can inhibit the activity of telomerase and repress oncogene transcription, leading to cell cycle arrest and apoptosis. nih.gov
The xanthone scaffold has emerged as an important structural motif for designing selective G4-stabilizing ligands. nih.govacs.org Researchers have synthesized xanthone derivatives with various functionalized side-arms that exhibit significant selectivity for G4 DNA over canonical double-stranded DNA (dsDNA). nih.govacs.org Biophysical experiments and computational studies suggest that these compounds bind to G4 DNA primarily through an end-stacking mode, interacting with the planar G-tetrads at the ends of the G4 structure. nih.govacs.org This interaction induces and stabilizes the G4 conformation, thereby inhibiting associated cellular processes. For instance, certain xanthone derivatives with aminoethyl and N,N-dimethylaminoethyl groups have been shown to be potent inducers and stabilizers of the c-MYC G4 DNA. acs.org
| G-Quadruplex Sequence | Derivative Type | Effect | Reference |
|---|---|---|---|
| c-MYC | Xanthone derivatives with aminoethyl and N,N-dimethylaminoethyl groups | Potent inducers and stabilizers of G4 DNA formation | acs.org |
| Telomeric and Oncogenic Promoters | Dimeric and three-side chain xanthone derivatives | Good G-quadruplex ligands with high selectivity | researchgate.net |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For xanthone derivatives, SAR studies have been instrumental in optimizing their potency and selectivity towards various biological targets. researchgate.net
Influence of Substituent Position and Electronic Effects on Biological Potency
The biological activity of xanthone derivatives is highly dependent on the nature, number, and position of substituents on the tricyclic core. mdpi.com Both electronic and steric effects of these substituents play a crucial role in modulating interactions with target molecules.
Hydroxyl and Methoxy (B1213986) Groups: The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly impact activity. For example, in a study of topoisomerase inhibitors, the presence of a methoxy group in addition to an alkylamine side chain altered the inhibitory potency. nih.gov Hydroxyl groups can act as hydrogen bond donors, which is often crucial for binding to enzyme active sites. mdpi.com
Alkylamine Side Chains: The introduction of basic side chains, such as alkylamines, often enhances the anticancer activity of xanthones. This is attributed to improved water solubility and the ability to form ionic interactions with negatively charged biological targets like DNA and acidic residues in proteins. The length of the alkyl chain is also a critical determinant of activity; for instance, a butylamine (B146782) chain (n=4) was found to be optimal for topoisomerase IIα inhibition in one study, with longer or shorter chains showing diminished activity. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electron density of the xanthone ring system, which can affect its stacking interactions with DNA bases or aromatic amino acid residues in proteins. mdpi.comrsc.org For example, introducing electron-donating groups can enhance the π-stacking ability, which is important for DNA intercalation and G-quadruplex binding. Conversely, electron-withdrawing groups can alter the reactivity and metabolic stability of the compound. mdpi.com Studies on the related thioxanthone scaffold have shown that varying the electron-donating strength of donor moieties attached to the core significantly impacts the photophysical and electrochemical properties of the molecules. nih.gov
Role of the Ethyl Group at Position 2 in Modulating Activity
While extensive SAR studies have been conducted on the xanthone class, specific research detailing the precise role of the ethyl group at the C-2 position of the 9H-xanthen-9-one core is not widely available in the reviewed literature. However, based on general principles of medicinal chemistry, the contribution of the 2-ethyl substituent can be inferred.
Lipophilicity: The ethyl group is a small, non-polar alkyl substituent that increases the lipophilicity (fat-solubility) of the molecule. This modification can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and reach intracellular targets.
Steric Effects: The ethyl group at position 2 introduces steric bulk, which can influence the molecule's binding orientation within a target's active site. Depending on the topology of the binding pocket, this group could either create favorable van der Waals interactions, enhancing affinity, or cause steric hindrance, reducing it.
The precise impact of the 2-ethyl group would be highly dependent on the specific biological target and the nature of other substituents on the xanthone ring. Empirical testing of this compound and its derivatives against various biological targets is necessary to fully elucidate the role of this specific structural feature.
Enzyme Kinetic Studies and Inhibition Mechanisms
Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. These studies can determine the potency of inhibition, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), and the mode of inhibition (e.g., competitive, non-competitive, or mixed). This information is vital for drug design and development, as it clarifies the nature of the interaction between the inhibitor and the enzyme.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research into xanthone derivatives has revealed their potential as cholinesterase inhibitors.
A study on a series of 3-O-substituted 9H-xanthen-9-one derivatives demonstrated significant AChE inhibitory activity. nih.govtandfonline.com Several of these compounds exhibited potent inhibition with IC50 values in the low micromolar range. nih.govtandfonline.com For instance, compounds such as 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate were identified as potent AChE inhibitors. tandfonline.com
Enzyme kinetic analysis was performed on select derivatives to determine their mechanism of action. Using Lineweaver-Burk plots, which graphically represent enzyme kinetics, studies revealed that these xanthone derivatives act as mixed-type inhibitors of AChE. nih.govtandfonline.com A mixed inhibitor can bind to the enzyme at a site distinct from the active site, regardless of whether the substrate is bound or not. This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (Km), indicating that the inhibitor interferes with both substrate binding and catalysis. mdpi.com Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. tandfonline.comnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 9H-xanthen-9-one Derivatives
| Compound Derivative | IC50 (µM) for AChE | Inhibition Mechanism |
|---|---|---|
| 3-(4-Phenylbutoxy)-9H-xanthen-9-one | 0.88 ± 0.04 | Mixed Inhibition |
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 1.03 ± 0.04 | Mixed Inhibition |
| 3-(3-Phenylpropoxy)-9H-xanthen-9-one | 0.88 ± 0.15 | Not Determined |
| 3-(Nonyloxy)-9H-xanthen-9-one | 1.20 ± 0.03 | Not Determined |
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This mechanism is a key therapeutic approach for managing type 2 diabetes. nih.gov
Xanthone derivatives have been extensively studied as potent inhibitors of α-glucosidase. nih.gov Natural xanthones like α-mangostin have been shown to inhibit α-glucosidase activity in a concentration-dependent manner. nih.gov Kinetic studies have elucidated that the inhibition mechanism for many xanthone derivatives is either non-competitive or mixed-type . nih.govacs.orgipb.pt
In non-competitive inhibition, the inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency without preventing substrate binding. acs.org This interaction leads to a decrease in Vmax with no change in the Km of the enzyme for its substrate. Spectroscopic and molecular docking studies suggest that xanthone derivatives can induce conformational changes in the α-glucosidase enzyme, particularly by reducing the α-helix content of its secondary structure, which is crucial for its function. nih.govacs.org The binding is often stabilized by hydrogen bonds and π–π stacking interactions with amino acid residues at the allosteric site. acs.org
Table 2: Alpha-Glucosidase Inhibition by Representative Xanthone Derivatives
| Compound Derivative | IC50 Value | Inhibition Mechanism |
|---|---|---|
| α-Mangostin | Micromolar Range | Mixed-Type |
| γ-Mangostin | Potent Inhibitor | Non-competitive |
| 1,3,7-Trihydroxyxanthone | Potent Inhibitor | Non-competitive |
| 1,3-Dihydroxybenzoxanthone | Potent Inhibitor | Non-competitive |
Interaction with Cellular Targets and Pathways (e.g., mGluR2 antagonists)
Beyond direct enzyme inhibition, derivatives of this compound can interact with specific cellular receptors, modulating their activity and influencing downstream signaling pathways. A significant area of investigation has been their effect on metabotropic glutamate (B1630785) receptors (mGluRs), particularly the mGluR2 subtype.
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a role in regulating neurotransmission. Antagonists of mGluR2, which block the receptor's activity, are being investigated for their potential as novel antidepressants and cognitive enhancers.
Research has led to the synthesis of xanthene derivatives that act as potent and selective mGluR2 antagonists. For example, a fluorinated derivative containing a 9H-xanthen-9-yl moiety was shown to have a high affinity for the mGluR2 receptor, with an IC50 value of 3.49 nM . This indicates a very potent antagonistic activity at the cellular level. The potency of such compounds is typically determined by measuring their ability to inhibit the effects of an agonist (like glutamate) on cellular functions, such as the modulation of cyclic AMP (cAMP) formation or calcium mobilization in cells engineered to express the receptor. nih.gov The development of such potent antagonists highlights the potential for xanthene-based structures to serve as scaffolds for drugs targeting specific G-protein coupled receptors involved in central nervous system disorders.
Advanced Applications of 2 Ethyl 9h Xanthen 9 One and Its Derivatives
Development as Fluorescence Probes and Biosensors
The inherent fluorescence of the xanthene core is a key feature exploited in the development of molecular probes and biosensors. up.ptontosight.ai These tools are essential for visualizing and monitoring biological activities within healthy and pathological cells with high spatial and temporal resolution. nih.gov The development of fluorescent reporters, including those based on small molecules, allows for the investigation of complex biological processes such as protein-protein interactions and conformational changes. nih.gov Xanthone (B1684191) derivatives, due to their favorable photophysical properties like high brightness and photostability, are attractive candidates for these applications. conicet.gov.ar
Fluorescent probes that can report on the local polarity of their microenvironment are invaluable tools in cell biology and chemistry. These solvatochromic probes exhibit changes in their photophysical properties, such as a shift in emission wavelength, in response to the polarity of the surrounding medium. amazonaws.com
While rhodamines, a related class of xanthene dyes, often show a relatively low dependence of their emission properties on environmental polarity, the xanthone scaffold can be strategically modified to create polarity-sensitive probes. conicet.gov.ar The development of probes based on an excited-state intramolecular proton transfer (ESIPT) mechanism is one such strategy. dp.tech The photochemistry of the xanthone molecule is known to be influenced by polar solvents, indicating the potential for designing derivatives that can sense and report on the polarity of microheterogeneous environments like cell membranes or protein binding pockets. researchgate.net
Table 1: Research on Xanthene-Related Fluorescent Probes
| Probe Type | Application | Key Feature | Reference |
|---|---|---|---|
| Spiro[fluorene-9,9'-xanthene]-3',6'-diol | Nucleic Acid Detection | Exhibits significant fluorescence enhancement upon binding to DNA. | |
| Rhodamine Spirolactam Derivatives | pH Nanosensors | Encapsulated in silica (B1680970) nanoparticles, they show a "turn-on" fluorescence response to pH changes in cellular compartments. | conicet.gov.ar |
| ESIPT-based Probe | Polarity Sensing | A polarity-sensitive fluorescent probe developed through conjugation. | dp.tech |
A significant application of xanthone-based fluorescent probes is in selective cellular imaging. By attaching specific targeting moieties to the xanthone core, derivatives can be designed to accumulate in particular organelles or bind to specific biomarkers. mdpi.com This allows for the visualization of distinct cellular structures and processes.
Research has demonstrated that certain xanthone derivatives can function as sensor agents for the selective imaging of the cytoplasm in cancer cells. nih.gov Furthermore, xanthene-containing compounds have been integrated into biosensors for the detection of clinically relevant biomarkers, such as the HER2 biomarker in cancer diagnostics. The ability to modify the 2-Ethyl-9H-xanthen-9-one structure opens possibilities for creating a variety of probes targeted to different cellular components, such as mitochondria or lysosomes, aiding in the study of diseases like cancer and Alzheimer's. mdpi.com
Potential in Material Science (e.g., Stationary Phases for Chromatography, Chiral Selectors)
The separation of enantiomers is critically important in the pharmaceutical industry and academic research. up.pt Liquid chromatography (LC) using chiral stationary phases (CSPs) is a primary method for achieving these separations. mdpi.comnih.gov The development of new and more efficient CSPs is an ongoing field of research. up.ptmdpi.com
Derivatives of the xanthone scaffold have emerged as a novel class of chiral selectors for the creation of what are known as xanthonic chiral stationary phases (XCSPs). up.ptresearchgate.net In this application, chiral derivatives of xanthones (CDXs) are synthesized and then covalently bonded to a chromatographic support, typically silica. up.ptnih.govresearchgate.net The strategy often involves synthesizing silylated derivatives of the chiral xanthone selector, which can then be linked to the silica support. up.ptnih.gov
These XCSPs have shown high specificity and versatility in separating enantiomeric mixtures, particularly under normal-phase elution conditions. up.pt One study demonstrated that out of 12 enantiomeric mixtures tested, 10 were successfully separated on one type of XCSP, highlighting their potential as a valuable alternative to commercially available CSPs. up.pt The rigid and planar structure of the xanthone core provides a well-defined platform for creating specific chiral recognition sites.
Table 2: Xanthonic Chiral Stationary Phases (XCSPs)
| Feature | Description | Reference |
|---|---|---|
| Chiral Selector | Chiral Derivatives of Xanthones (CDXs). | up.ptresearchgate.net |
| Support Material | Typically silica gel. | up.ptnih.gov |
| Immobilization Strategy | Covalent linkage via silylated derivatives of the CDX. | up.ptnih.gov |
| Application | Enantioseparation of chiral compounds via liquid chromatography. | up.ptmdpi.comresearchgate.net |
| Performance | Demonstrated high specificity and versatility for separating enantiomeric mixtures. | up.pt |
Role as Synthetic Intermediates for Complex Molecular Frameworks
The xanthone nucleus is not only a pharmacophore in its own right but also serves as a crucial synthetic intermediate for the construction of more complex molecular structures. nih.govup.pt The reactivity of the dibenzo-γ-pyrone system allows for various chemical modifications, making it a versatile building block in organic synthesis. up.pt
Starting from a basic xanthone structure like this compound, chemists can introduce a wide array of functional groups to synthesize libraries of new compounds for biological screening. up.ptnih.gov For instance, carboxyxanthones are important substrates for further molecular modifications to create novel bioactive derivatives. nih.gov The synthesis of xanthone derivatives with functionalized side-arms, such as piperazine (B1678402) or morpholine (B109124) groups, has been explored to develop agents that can interact with specific biological targets like G-quadruplex DNA. nih.govacs.org The total synthesis of complex, naturally occurring xanthones often relies on building up the core structure and then elaborating upon it. nih.govup.pt This highlights the role of simpler, synthetically accessible xanthones as key precursors in the journey toward discovering new therapeutic agents and molecular tools. frontiersin.org
Conclusion and Future Research Directions
Summary of Current Knowledge on 2-Ethyl-9H-xanthen-9-one
Currently, publicly available, in-depth research specifically focused on this compound is limited. The compound is primarily listed in chemical supplier databases, indicating its availability for research purposes. bldpharm.com While extensive research exists for the broader class of xanthones, detailing their synthesis and diverse biological activities, specific data for the 2-ethyl derivative remains scarce. Xanthones, in general, are recognized for their dibenzo-γ-pyrone framework and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. acs.orgwits.ac.zafrontiersin.orgresearchgate.net The synthesis of various xanthone (B1684191) derivatives has been a subject of considerable interest, with numerous methods developed to create novel compounds with enhanced therapeutic potential. wits.ac.zaresearchgate.netresearchgate.net However, detailed experimental data, spectroscopic analysis, and biological evaluations specifically for this compound are not extensively reported in the current body of scientific literature.
Identification of Knowledge Gaps and Untapped Research Avenues
The primary knowledge gap is the lack of comprehensive studies on the synthesis, characterization, and biological evaluation of this compound. While general synthetic routes for xanthones are well-established, specific optimization for the introduction of an ethyl group at the 2-position, and the resulting yields and purity, are not detailed.
Untapped research avenues include:
Systematic Biological Screening: A thorough investigation of its bioactivity is warranted. This includes, but is not limited to, its potential as an anticancer, anti-inflammatory, antimicrobial, and antiviral agent. Given the known activities of other xanthone derivatives, this is a promising area of exploration. acs.orgfrontiersin.org
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.
Mechanism of Action Studies: For any identified biological activity, elucidating the underlying molecular mechanisms is essential. This could involve studying its interaction with specific enzymes, receptors, or signaling pathways. frontiersin.orgnih.gov
Comparative Studies: Comparing the bioactivity of this compound with its non-ethylated parent compound, 9H-xanthen-9-one, and other 2-substituted xanthones would provide valuable structure-activity relationship (SAR) insights.
Prospects for Novel Derivatizations and Enhanced Bioactivity
The this compound scaffold presents a versatile platform for further chemical modifications to potentially enhance its biological activity. The ethyl group itself could be a starting point for further functionalization.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Functional Groups to Introduce | Rationale for Derivatization |
| Ethyl Group | Hydroxyl, Amino, Halogen | Introduce new hydrogen bonding capabilities, alter polarity, and potentially improve interaction with biological targets. |
| Xanthone Core | Additional alkyl, alkoxy, or halogen substituents | Modulate lipophilicity, electronic properties, and steric hindrance to optimize bioactivity and selectivity. beilstein-archives.orgmdpi.com |
| Xanthone Core | Nitrogen-containing heterocycles | Enhance DNA binding affinity or introduce novel pharmacological properties. acs.org |
These derivatizations could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of basic amine functionalities has been shown to be a successful strategy in developing xanthone-based anticancer agents. nih.gov
Emerging Methodologies in Xanthone Research
Recent advancements in synthetic and analytical techniques are poised to accelerate research on xanthones like the 2-ethyl derivative.
Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, such as catalytic processes using heterogeneous catalysts, is a key trend. researchgate.net These methods aim to reduce waste and improve efficiency in xanthone synthesis. researchgate.net
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen libraries of xanthone derivatives against a wide array of biological targets, facilitating the discovery of new lead compounds.
Computational Modeling and In Silico Studies: Molecular docking and other computational techniques can predict the binding affinities of xanthone derivatives to specific protein targets, guiding the design of more potent and selective inhibitors. nih.gov This approach can help prioritize synthetic efforts and provide insights into structure-activity relationships.
Advanced Spectroscopic and Crystallographic Techniques: Techniques like 2D NMR and X-ray crystallography are crucial for the unambiguous structure elucidation of novel xanthone derivatives and for understanding their three-dimensional conformations and intermolecular interactions. wits.ac.za
Potential for Translational Research and Interdisciplinary Collaborations
The diverse biological activities reported for the xanthone class of compounds suggest a high potential for translational research. acs.orgnih.govacs.org Should this compound or its derivatives exhibit significant bioactivity, a multidisciplinary approach would be essential for its journey from the laboratory to clinical application.
Table 2: Potential Interdisciplinary Collaborations
| Collaborating Field | Contribution |
| Medicinal Chemistry | Design and synthesis of novel derivatives with optimized properties. researchgate.net |
| Pharmacology | In vitro and in vivo evaluation of biological activity and mechanism of action. |
| Molecular Biology | Identification of cellular targets and pathways affected by the compounds. |
| Pharmaceutical Sciences | Formulation development to ensure appropriate delivery and bioavailability. |
| Clinical Medicine | Design and execution of clinical trials to assess safety and efficacy in humans. |
Such collaborations are crucial for bridging the gap between basic scientific discovery and the development of new therapeutic agents. The journey of a compound like this compound from a chemical entity to a potential drug is a long and complex process that relies on the synergistic efforts of researchers from various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethyl-9H-xanthen-9-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the ethyl group. Yield optimization requires precise control of reaction conditions:
- Catalyst selection : Lewis acids like AlCl₃ or Pd-based catalysts for cross-coupling reactions .
- Temperature modulation : Reactions often proceed at 80–120°C, with lower temperatures reducing side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
- Data-Driven Analysis : Monitor reaction progress via TLC or HPLC. For conflicting yield reports, compare solvent polarity and catalyst loading across studies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Core Techniques :
- NMR : ¹H/¹³C NMR to confirm ethyl substitution (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic proton environments .
- FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺ at m/z 225.1 .
- Troubleshooting : Discrepancies in spectral data may arise from impurities; repeat analyses with freshly purified samples .
Q. How is the antiallergic activity of this compound evaluated in preclinical models?
- Standard Assays :
- Passive Cutaneous Anaphylaxis (PCA) : Measure vascular permeability in rat models using Evans blue dye; IC₅₀ values correlate with substituent size .
- In Vitro Tests : Mast cell degranulation assays (e.g., β-hexosaminidase release) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve disorder in the ethyl group?
- Software Tools : SHELXL (via OLEX2 GUI) for structure solution. Apply restraints to bond lengths/angles and refine anisotropic displacement parameters .
- Data Contradictions : If disorder persists, compare multiple datasets or use twin refinement (SHELXL’s TWIN command) .
- Validation : Check R-factor convergence (<5%) and CCDC deposition standards .
Q. What intermolecular interactions govern the solid-state packing of this compound?
- Hydrogen Bonding Analysis : Use Mercury (CCDC) to identify C-H···O interactions between carbonyl and adjacent aromatic protons. Graph-set notation (e.g., S(6) motifs) reveals chain or ring patterns .
- π-π Stacking : Measure centroid distances (3.4–3.8 Å) using PLATON; assess slip angles for electronic coupling .
- Thermal Stability : Correlate packing density (from crystallographic density) with DSC-derived melting points .
Q. How can computational modeling complement experimental data in studying this compound’s reactivity?
- DFT Applications :
- Optimize geometry at B3LYP/6-31G(d) level to predict NMR chemical shifts (GIAO method) .
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
Q. What strategies resolve contradictions between theoretical and experimental solubility profiles?
- Methodological Approach :
- Experimental : Measure solubility in DMSO, ethanol, and water via gravimetric analysis .
- Computational : Use COSMO-RS to predict partition coefficients (log P) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
